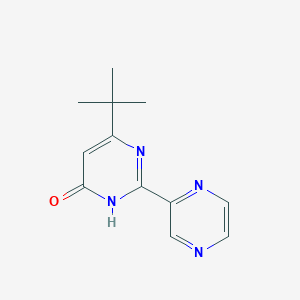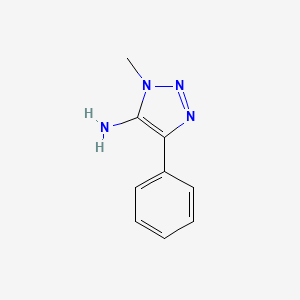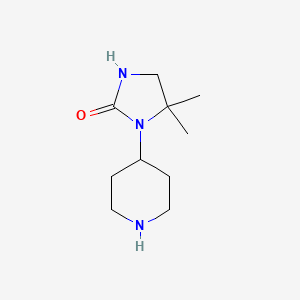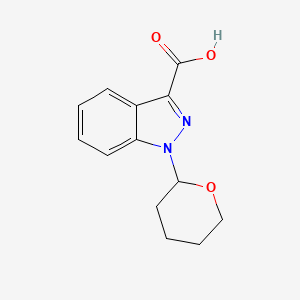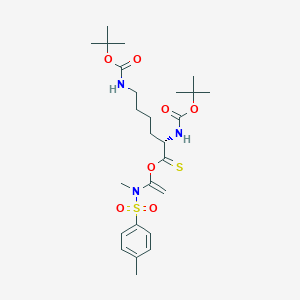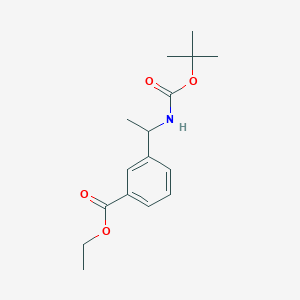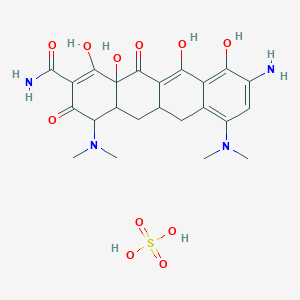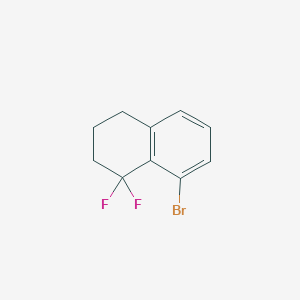
8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of bromine and two fluorine atoms attached to a tetrahydronaphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene typically involves the bromination and fluorination of tetrahydronaphthalene derivatives. One common method is the bromination of 1,1-difluoro-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine and fluorine atoms can be reduced under specific conditions to yield different hydrocarbon derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions include substituted tetrahydronaphthalenes, ketones, carboxylic acids, and reduced hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and electrophilic addition, which are influenced by the electronic properties of the substituents.
Comparación Con Compuestos Similares
- 1,1-Difluoro-1,2,3,4-tetrahydronaphthalene
- 8-Bromo-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Uniqueness: 8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C10H9BrF2 |
|---|---|
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
5-bromo-4,4-difluoro-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H9BrF2/c11-8-5-1-3-7-4-2-6-10(12,13)9(7)8/h1,3,5H,2,4,6H2 |
Clave InChI |
YQTGCTIFSXRSLE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC=C2)Br)C(C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




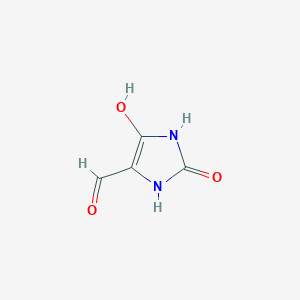
![5-(2-aminoethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12827771.png)
